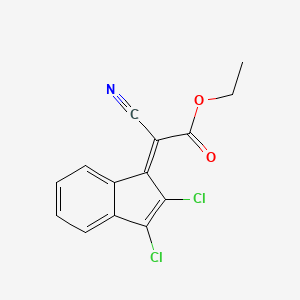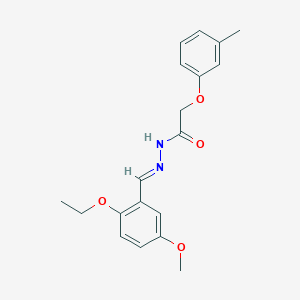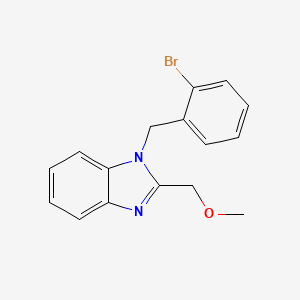
5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a piperazinone derivative that is widely used in medicinal chemistry and drug discovery.
Scientific Research Applications
Serotonin Receptor Affinity
Several studies have focused on compounds structurally related to 5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone, highlighting their affinity towards serotonin receptors, particularly the 5-HT1A receptor. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) has been explored for its properties as a 5-HT1A serotonin antagonist, showing high affinity and selectivity towards 5-HT1A over other receptors, which suggests its potential use in neuropsychiatric disorder research and therapy (Raghupathi et al., 1991).
Antimicrobial Activities
Research into derivatives of piperazine, such as the synthesis of novel 1,2,4-triazole derivatives, has indicated potential antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, suggesting a possible application in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, which may share structural similarities with this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 with significant selectivity and efficacy, highlighting their potential as novel therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Neuroreceptor Imaging
The development of macrocyclic appended 1-(2-methoxyphenyl)piperazine derivatives for 5-HT1A neuroreceptor imaging demonstrates the application of such compounds in enhancing the visualization of neuroreceptors related to mood and anxiety disorders. These studies are crucial for the management and treatment of neurological disorders, providing a deeper understanding of the brain's serotonergic system (Hazari et al., 2016).
Properties
IUPAC Name |
5-butyl-4-(2-methoxyacetyl)-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-8-16-11-19(15-9-6-7-14(2)10-15)17(21)12-20(16)18(22)13-23-3/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJMORXFSGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)COC)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)



![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)
![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)




![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)


![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)
